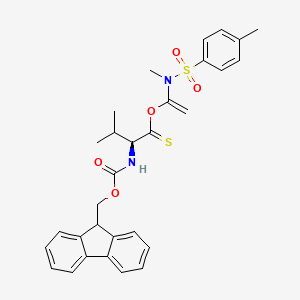
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including sulfonamido, vinyl, and fluorenylmethoxycarbonyl, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the sulfonamido group: This step involves the reaction of 4-dimethylphenylamine with a sulfonyl chloride derivative under basic conditions to form the sulfonamido intermediate.
Vinylation: The sulfonamido intermediate is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base.
Introduction of the fluorenylmethoxycarbonyl group: The final step involves the coupling of the vinylated sulfonamido intermediate with (S)-2-amino-3-methylbutanethioate, which has been protected with a fluorenylmethoxycarbonyl (Fmoc) group. This step is typically carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The vinyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The vinyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function. Additionally, the fluorenylmethoxycarbonyl group can enhance the compound’s stability and facilitate its cellular uptake.
類似化合物との比較
Similar Compounds
- O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate
- O-(1-((N,4-Methylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate
- O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylbutanethioate
Uniqueness
The uniqueness of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanethioate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorenylmethoxycarbonyl group enhances its stability and facilitates its use in various applications, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C30H32N2O5S2 |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanethioate |
InChI |
InChI=1S/C30H32N2O5S2/c1-19(2)28(29(38)37-21(4)32(5)39(34,35)22-16-14-20(3)15-17-22)31-30(33)36-18-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-17,19,27-28H,4,18H2,1-3,5H3,(H,31,33)/t28-/m0/s1 |
InChIキー |
YABIPARDNQNKRO-NDEPHWFRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















